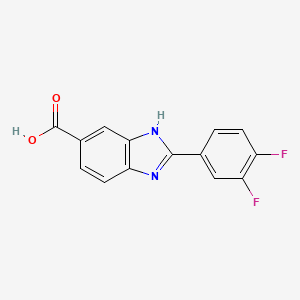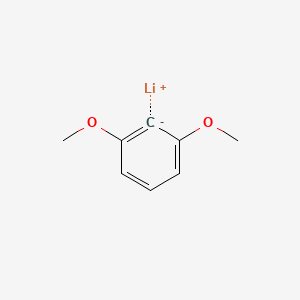
2-cloro-N-(9,10-dioxo-9,10-dihidroantracen-1-il)acetamida
Descripción general
Descripción
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a compound that has been studied for its potential applications in various fields . It is a derivative of 9,10-anthraquinone, a compound that is present in many plants and microorganisms . The compound is also synthetically modified with the chloroacetamide fragment .
Synthesis Analysis
The synthesis of new amino acid derivatives of 9,10-anthraquinone was achieved by the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids . A solution of 0.5 g (0.0017 mol) of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide in 50 ml of DMSO was supplemented with 0.0017 mol of the corresponding amino acid and 0.47 g (0.0034 mol) of potassium carbonate, mixed at room temperature for 1 h, and then heated to 60°C for 6 h .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can be represented by the InChI code:1S/C16H10ClNO3/c17-8-14 (19)18-9-5-6-12-13 (7-9)16 (21)11-4-2-1-3-10 (11)15 (12)20/h1-7H,8H2, (H,18,19) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.71 . It is a powder with a melting point of 189-190°C .Aplicaciones Científicas De Investigación
Actividad antimicrobiana
El compuesto se ha utilizado para sintetizar nuevos derivados de aminoácidos de 9,10-antraquinona . Las pruebas experimentales de estos derivados demostraron actividad antibacterial contra Mycobacterium luteum . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos .
Actividad antifúngica
Además de sus propiedades antibacterianas, el compuesto también exhibe actividad antifúngica. Se ha encontrado que es efectivo contra Aspergillus niger y Candida tenuis . Esto indica su uso potencial en el tratamiento de infecciones fúngicas .
Acción antioxidante
El programa informático PASS predijo que los nuevos derivados de aminoácidos sintetizados del compuesto podrían tener acciones antioxidantes . Esto sugiere que el compuesto podría utilizarse en el desarrollo de terapias antioxidantes .
Acción antitumoral
El mismo programa informático también identificó la necesidad de un estudio adicional de las acciones antitumorales de los nuevos derivados de aminoácidos sintetizados . Esto indica aplicaciones potenciales en la investigación y el tratamiento del cáncer .
Actividad antiviral
La predicción in silico producida utilizando el programa informático PASS para nuevos derivados de aminoácidos del compuesto permitió la selección de compuestos potenciales para la síntesis y determinó la dirección para el estudio de sus actividades biológicas, incluida la actividad antiviral .
Actividad inmunoestimulante
La misma predicción in silico también sugirió una posible actividad inmunoestimulante . Esto sugiere que el compuesto podría utilizarse en el desarrollo de terapias para estimular el sistema inmunitario .
Uso en laca
El derivado de GABA del compuesto se utilizó como un agente antifúngico perspectivo en forma de laca . Esto sugiere aplicaciones potenciales en el desarrollo de recubrimientos antifúngicos .
Síntesis de derivados de aminoácidos
El compuesto se ha utilizado para sintetizar nuevos derivados de aminoácidos de 9,10-antraquinona . Estos derivados tienen aplicaciones potenciales en varios campos, incluida la medicina, debido a su participación en el metabolismo del nitrógeno y la síntesis de proteínas, enzimas, hormonas, etc., necesarias para el funcionamiento normal del cuerpo .
Mecanismo De Acción
Target of Action
The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide are certain types of bacteria and fungi. Experimental testing has demonstrated its antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Mode of Action
It is known that it interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives are believed to interfere with the normal functioning of the target organisms, leading to their inhibition or death .
Biochemical Pathways
Given its interaction with amino acids, it is likely that it affects protein synthesis and other processes dependent on these molecules .
Result of Action
The result of the action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is the inhibition of growth or death of the target organisms. This is achieved through its interaction with amino acids and the subsequent disruption of essential biochemical processes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDDO-Im has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, CDDO-Im can be expensive and may not be readily available in some labs. It also has a low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of CDDO-Im. One area of research is the development of more potent analogs of CDDO-Im. Another area of research is the study of CDDO-Im in combination with other drugs for the treatment of various diseases. The potential use of CDDO-Im in combination with immunotherapy for cancer treatment is also an area of active research. Additionally, the study of the pharmacokinetics and pharmacodynamics of CDDO-Im is an important area of research for its clinical development.
Conclusion:
CDDO-Im is a synthetic triterpenoid compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer, neurodegenerative diseases, cardiovascular diseases, and autoimmune disorders. CDDO-Im exerts its effects through multiple mechanisms, including the activation of the Nrf2 pathway and the inhibition of NF-κB and STAT3. CDDO-Im has several advantages for lab experiments, but it can be expensive and has a low solubility in water. There are several future directions for the study of CDDO-Im, including the development of more potent analogs and the study of its pharmacokinetics and pharmacodynamics.
Safety and Hazards
The safety information available indicates that the compound is labeled with the GHS07 pictogram, which denotes that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .
Análisis Bioquímico
Biochemical Properties
The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone
Cellular Effects
The cellular effects of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide are not well studied. The compound has been used as an antifungal agent in the form of lacquer , suggesting it may have some effects on fungal cells
Molecular Mechanism
It is known to interact with amino acids to form new derivatives
Propiedades
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-8-13(19)18-12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDOTSUXGLXEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389226 | |
| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20149-91-1 | |
| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1623327.png)
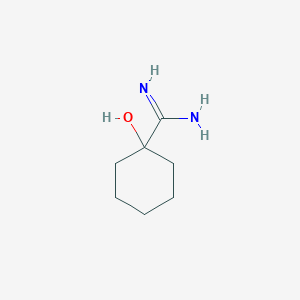

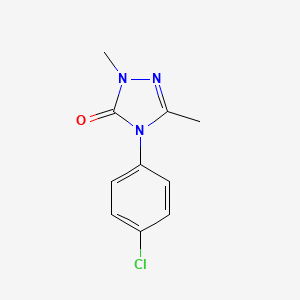
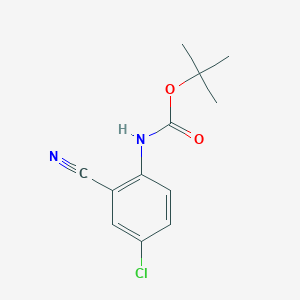

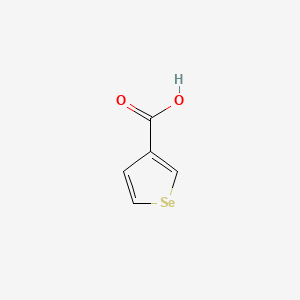

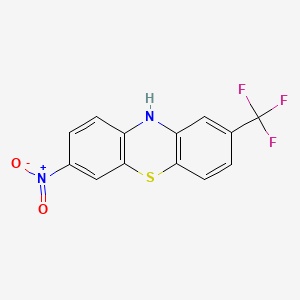
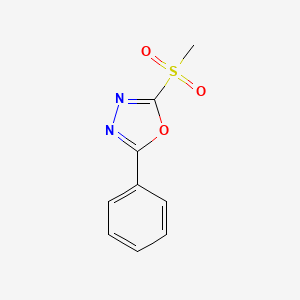
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1623344.png)

